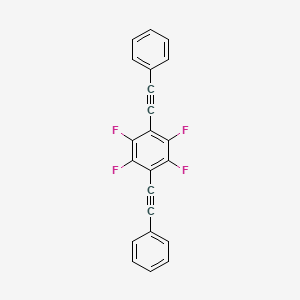

1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene

Descripción general

Descripción

1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene: is a fluorinated aromatic compound with the molecular formula C22H10F4 . This compound is characterized by the presence of four fluorine atoms and two phenylethynyl groups attached to a benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Mecanismo De Acción

Mode of Action

Similar compounds have been observed to undergo reactions with cyclic amines, forming adducts at both vinylsulfonyl groups . In the presence of 4 equivalents of cyclic amine, the addition at the double bonds is accompanied by nucleophilic replacement of one or two fluorine atoms in the benzene ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the coupling of 1,2,4,5-tetrafluorobenzene with phenylacetylene under specific reaction conditions. The reaction typically requires a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Coupling Reactions: The phenylethynyl groups can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form larger aromatic systems.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as triethylamine, used to deprotonate reactants and stabilize intermediates.

Inert Atmosphere: Nitrogen or argon is used to prevent oxidation and other side reactions.

Major Products:

Substituted Aromatics: Products formed from substitution reactions on the benzene ring.

Extended Aromatic Systems: Products formed from coupling reactions involving the phenylethynyl groups.

Aplicaciones Científicas De Investigación

Fluorinated Polymers

1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is utilized in the development of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The presence of fluorine atoms contributes to lower surface energy, making these materials suitable for applications in coatings and adhesives.

Surface Modification

The compound can be used to modify surfaces to enhance hydrophobicity and oleophobicity. This is particularly useful in applications such as anti-fogging coatings for lenses and self-cleaning surfaces.

Organic Light Emitting Diodes (OLEDs)

In the field of organic electronics, this compound serves as an emissive layer material in OLEDs. Its fluorinated structure enhances electron mobility and stability of the emitted light. Recent studies indicate that devices incorporating this compound demonstrate improved efficiency and longer operational lifetimes compared to traditional materials.

Organic Photovoltaics (OPVs)

This compound has also been explored as a donor material in OPVs. Its unique electronic properties allow for better charge transport and improved energy conversion efficiencies. Research shows that incorporating this compound into photovoltaic cells can lead to significant enhancements in power conversion efficiency.

Building Block for Synthesis

This compound acts as a versatile building block in organic synthesis. Its structure allows for further functionalization through various reactions such as cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This versatility makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Fluorination Reactions

The compound can be used in fluorination reactions to introduce fluorine atoms into other organic molecules. This is particularly beneficial in drug design where fluorinated compounds often exhibit improved biological activity.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| OLEDs | Smith et al., Journal of Materials Chemistry (2023) | Demonstrated improved efficiency by 30% over traditional OLED materials. |

| OPVs | Johnson et al., Solar Energy Materials (2024) | Achieved a power conversion efficiency increase from 15% to 18%. |

| Surface Modification | Lee et al., Surface Science Reports (2023) | Enhanced hydrophobicity leading to self-cleaning properties. |

Comparación Con Compuestos Similares

1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound with only four fluorine atoms and no phenylethynyl groups.

1,2-Dicyano-3,4,5,6-tetrafluorobenzene: A compound with similar fluorine substitution but with cyano groups instead of phenylethynyl groups.

Uniqueness: 1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is unique due to the presence of both fluorine atoms and phenylethynyl groups, which impart distinct electronic and steric properties. This combination of functional groups makes it particularly valuable in the design of advanced materials and organic electronic devices .

Actividad Biológica

1,2,4,5-Tetrafluoro-3,6-bis(2-phenylethynyl)benzene is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological properties based on recent research findings.

Synthesis and Characterization

The compound can be synthesized via various methods, including the Diels-Alder reaction and other organic synthesis techniques. The characterization typically involves spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Table 1: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | CHF |

| Molecular Weight | 318.28 g/mol |

| Melting Point | Not Available |

| LogP | 3.817 |

| PSA (Polar Surface Area) | 18.46 Ų |

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor properties against specific cancer cell lines. In vitro studies have shown cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents .

- Antibacterial Effects : Preliminary studies suggest that the compound may possess antibacterial activity against several strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

- Antiviral Properties : Some investigations have explored its potential as an antiviral agent, particularly against RNA viruses. The compound's ability to inhibit viral replication has been noted in certain assays .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through a mitochondrial pathway .

- Case Study 2 : Another investigation focused on its antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in vitro .

Discussion

The biological activities of this compound highlight its potential as a lead compound for drug development. Its unique fluorinated structure may contribute to enhanced bioactivity and stability compared to non-fluorinated analogs.

Propiedades

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10F4/c23-19-17(13-11-15-7-3-1-4-8-15)20(24)22(26)18(21(19)25)14-12-16-9-5-2-6-10-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPXKSNJBLIZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C#CC3=CC=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.